molecular formula C16H14BrNO3 B2562877 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate CAS No. 1794982-94-7

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate

Cat. No.: B2562877
CAS No.: 1794982-94-7
M. Wt: 348.196
InChI Key: GKXWZNFYVUTARU-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate is an organic compound that features a benzoate ester linked to a 4-bromobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate typically involves a multi-step process starting from benzene derivatives. One common route includes the bromination of benzylamine followed by esterification with benzoic acid derivatives. The reaction conditions often involve the use of catalysts such as FeBr3 for bromination and acid chlorides for esterification .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions is essential for scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ester linkage allows for hydrolysis, releasing active components that can exert biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-14-8-6-12(7-9-14)10-18-15(19)11-21-16(20)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXWZNFYVUTARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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